molecular formula C8H8IN3 B11845217 3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11845217
M. Wt: 273.07 g/mol
InChI Key: WSKCPETYLUUSLM-UHFFFAOYSA-N
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Description

3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS 1822680-15-8) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C 8 H 8 IN 3 and a molecular weight of 273.07 g/mol, this compound serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry . The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in drug discovery due to its close similarity to purine bases, making it a key heterocyclic system of interest for designing biologically active molecules . This specific 3-iodo-1,6-dimethyl derivative is particularly useful as a building block for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to introduce diverse substituents at the C3 position to explore structure-activity relationships . Applications: This compound is primarily used in pharmaceutical research as a core scaffold for the synthesis of potential therapeutic agents. Its applications include the development of tyrosine kinase inhibitors and other targeted small molecule therapies . Handling and Storage: For optimal stability, this product should be stored sealed in a dry, cool place, protected from light. Disclaimer: This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

Molecular Formula

C8H8IN3

Molecular Weight

273.07 g/mol

IUPAC Name

3-iodo-1,6-dimethylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C8H8IN3/c1-5-3-4-6-7(9)11-12(2)8(6)10-5/h3-4H,1-2H3

InChI Key

WSKCPETYLUUSLM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=NN2C)I

Origin of Product

United States

Foundational & Exploratory

Strategic Functionalization of 3-Iodo-Pyrazolo[3,4-b]pyridine: A Linchpin for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry applications of the 3-iodo-pyrazolo[3,4-b]pyridine scaffold, focusing on its role as a high-value intermediate for accessing diverse kinase inhibitors.

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, particularly within oncology and immunology. Its structural homology to the adenine ring of ATP allows it to function as an effective hinge-binder in kinase active sites. Among the various functionalization strategies, the 3-iodo-pyrazolo[3,4-b]pyridine intermediate stands out as a critical divergence point. The C3-iodine atom serves as a reactive handle for palladium-catalyzed cross-couplings, enabling the rapid exploration of chemical space within the hydrophobic "back pocket" or gatekeeper regions of target proteins. This guide outlines the synthesis, functionalization, and application of this scaffold in developing potent inhibitors for targets such as ALK, TBK1, and FGFR.

Structural Significance & Synthetic Accessibility[1]

The pyrazolo[3,4-b]pyridine core is planar and electron-deficient. In the context of kinase inhibition, the N1 and N7 nitrogens typically engage in hydrogen bonding with the hinge region of the kinase domain.

  • The "Linchpin" Role: The iodine at position 3 is not merely a substituent but a leaving group that allows for modular synthesis. By installing an iodine early, chemists can generate a "parent" scaffold that can be diversified late-stage via Suzuki-Miyaura, Sonogashira, or Heck couplings.

  • Selectivity: The reactivity profile of the 3-iodo position is distinct from the C4 or C6 positions (often chlorinated), allowing for orthogonal functionalization strategies.

Visualization: The Synthetic Divergence Workflow

The following diagram illustrates the central role of the 3-iodo intermediate in accessing diverse chemical libraries.

SyntheticWorkflow Start 1H-pyrazolo[3,4-b]pyridine (Core) Iodination Iodination (I2/KOH or NIS) Start->Iodination Electrophilic Subst. Intermediate 3-Iodo-pyrazolo[3,4-b]pyridine (The Linchpin) Iodination->Intermediate High Yield Suzuki Suzuki Coupling (Aryl/Heteroaryl) Intermediate->Suzuki Pd(0) / Boronic Acid Sonogashira Sonogashira Coupling (Alkynes) Intermediate->Sonogashira Pd(0) / Cu(I) Heck Heck Coupling (Alkenes) Intermediate->Heck Pd(0) / Olefin Target1 Kinase Inhibitors (ALK, TBK1) Suzuki->Target1 Target2 Rigid Linkers Sonogashira->Target2

Figure 1: Synthetic workflow demonstrating the divergence from the 3-iodo intermediate.

Synthetic Methodologies

To utilize this scaffold, high-fidelity protocols for iodination and subsequent coupling are required. The following protocols are validated for scalability and reproducibility.

Protocol A: Regioselective Iodination of 1H-pyrazolo[3,4-b]pyridine

This method utilizes elemental iodine under basic conditions, which is generally more cost-effective than N-iodosuccinimide (NIS) for large-scale preparation.

Reagents:

  • 1H-pyrazolo[3,4-b]pyridine (1.0 equiv)[1]

  • Iodine (

    
    ) (2.5 equiv)
    
  • Potassium Hydroxide (KOH) (4.0 equiv)

  • Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 1H-pyrazolo[3,4-b]pyridine (e.g., 3.5 g) and dissolve in DMF (50 mL). Stir until clear.

  • Addition: Add solid Iodine (

    
    ) slowly to the solution.
    
  • Basification: Add KOH pellets or crushed powder in portions to control the exotherm.

  • Reaction: Stir the mixture at room temperature (25°C) for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS for the disappearance of the starting material.

  • Quench & Workup: Pour the reaction mixture into brine (200 mL). A precipitate should form. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with aqueous

    
     (to remove excess iodine) and brine. Dry over 
    
    
    
    , filter, and concentrate in vacuo.
  • Crystallization: Recrystallize the residue from

    
    /Hexane to afford the product as a white or off-white solid.
    
    • Expected Yield: 85–90%[2]

Protocol B: C3-Suzuki-Miyaura Cross-Coupling

This protocol couples the 3-iodo scaffold with aryl boronic acids, a common step in generating SAR libraries.

Reagents:

  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine derivative (1.0 equiv)[1]

  • Aryl Boronic Acid (

    
    ) (1.2 equiv)[1]
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: In a microwave vial or pressure tube, combine the 3-iodo substrate, boronic acid, and base in the solvent mixture. Sparge with Argon or Nitrogen for 10 minutes to remove oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add the Palladium catalyst quickly and seal the vessel under inert atmosphere.

  • Heating: Heat to 80–100°C for 2–4 hours (or 1 hour in a microwave reactor at 100°C).

  • Filtration: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash with Ethyl Acetate.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Gradient: 0–50% EtOAc in Hexanes).

Medicinal Chemistry Applications: Targets & SAR

The 3-position of the pyrazolo[3,4-b]pyridine scaffold typically orients towards the "gatekeeper" residue or the hydrophobic back pocket of kinase domains. Modifications here dramatically affect potency and selectivity.

Key Biological Targets
  • ALK (Anaplastic Lymphoma Kinase): Used to overcome crizotinib resistance (L1196M mutation).[3]

  • TBK1 (TANK-binding kinase 1): Implicated in innate immunity and cancer (e.g., KRAS-mutant tumors).

  • FGFR (Fibroblast Growth Factor Receptor): Targets for gastric and urothelial cancers.

Comparative Potency Data (Representative)

The following table summarizes how substitutions at the C3 position (derived from the 3-iodo precursor) impact biological activity against specific kinase targets.

Compound IDTargetC3-Substituent (R)IC50 (nM)Selectivity Note
Ref-1 (Core) Generic-I (Iodine)>10,000Inactive precursor
Cmpd 10g ALK (L1196M)1-methylpiperazin-4-yl-phenyl< 0.5High potency vs resistant mutant
Cmpd 15y TBK1Substituted Indole/Aniline0.2Excellent selectivity over IKK

Cmpd 7n FGFR1Dimethoxyphenyl12.5Potent antiproliferative activity
Cmpd C03 TRKAFunctionalized Aryl56.0Pan-TRK inhibitor

Data sources: ALK data derived from study of L1196M inhibitors; TBK1 data from rational design studies (see References).

Visualization: Kinase Binding Logic

The diagram below depicts the logical interaction mode of these inhibitors. The N1-H acts as the hinge binder, while the C3-group (introduced via the iodine handle) accesses the selectivity pocket.

BindingMode cluster_kinase Kinase Active Site Hinge Hinge Region (Glu/Met backbone) Gatekeeper Gatekeeper Residue (Selectivity Filter) BackPocket Hydrophobic Back Pocket Scaffold Pyrazolo[3,4-b]pyridine Core Scaffold->Hinge H-Bonding (N1-H) C3_Group C3-Substituent (from 3-Iodo) Scaffold->C3_Group Covalent Link C3_Group->Gatekeeper Steric Evasion C3_Group->BackPocket Hydrophobic Interaction

Figure 2: Pharmacophore model showing the interaction of the scaffold with the kinase domain.

Advanced Case Study: TBK1 Inhibition

Context: TANK-binding kinase 1 (TBK1) is a non-canonical IKK kinase.[4] Inhibiting TBK1 is a strategy to enhance immunotherapy response.

Discovery Pathway: Researchers utilized the 3-iodo-pyrazolo[3,4-b]pyridine scaffold to perform a scaffold-hopping exercise from a known aminopyrimidine inhibitor.

  • Synthesis: The 3-iodo intermediate was coupled with various boronic acids to scan the hydrophobic pocket.

  • Optimization: It was found that introducing a basic amine on the C3-aryl ring facilitated a salt-bridge interaction with Asp157 in the active site.

  • Result: Compound 15y was identified.[4][5]

    • Mechanism:[1][6][7][8] ATP-competitive inhibition.

    • Potency: IC50 = 0.2 nM.[4]

    • Cellular Activity: Inhibited downstream IFN signaling in THP-1 cells.[4]

This case exemplifies the utility of the 3-iodo scaffold: it allows for the precise "scanning" of the ATP-binding pocket by rapidly swapping the C3 moiety until optimal electrostatic and hydrophobic contacts are made.

References

  • Synthesis and Crystal Structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Source: National Institutes of Health (PMC). URL:[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Source: European Journal of Medicinal Chemistry (via PMC). URL:[Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Source: ACS Medicinal Chemistry Letters (SciSpace). URL:[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link][2][5]

  • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. Source: RSC Advances (ResearchGate). URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of Kinase Inhibitors Utilizing the 3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazolo[3,4-b]pyridine Core in Kinase Inhibitor Design

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" heterocyclic system due to its versatile biological activities.[1][2] Its structural resemblance to purine allows it to function as a potent hinge-binding motif in numerous protein kinases, which are critical regulators of cellular processes and prominent targets in oncology and inflammatory diseases.[3] The strategic functionalization of this core at various positions enables the development of highly potent and selective inhibitors for a range of kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin Receptor Kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and Anaplastic Lymphoma Kinase (ALK).[4][5][6]

The 3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is a key intermediate, primed for elaboration through transition-metal-catalyzed cross-coupling reactions. The iodine atom at the C3 position offers a reactive handle for introducing diverse aryl and heteroaryl moieties, which are often crucial for establishing key interactions within the ATP-binding pocket of the target kinase. The N1- and C6-methyl groups provide a defined structural vector and can contribute to optimizing pharmacokinetic properties.

This guide provides a comprehensive overview and detailed protocols for leveraging 3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine in the synthesis of novel kinase inhibitors, with a focus on Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Strategic Overview: From Intermediate to Inhibitor

The general strategy involves a two-step process: the core functionalization via a cross-coupling reaction, followed by further modifications as needed to achieve the desired pharmacological profile. The choice of coupling partner is dictated by the specific structural requirements of the target kinase.

G A 3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine (Starting Material) B Palladium-Catalyzed Cross-Coupling Reaction A->B C Suzuki-Miyaura Coupling (with Boronic Acids/Esters) B->C Aryl/Heteroaryl Introduction D Sonogashira Coupling (with Terminal Alkynes) B->D Alkynyl Introduction E Functionalized Pyrazolo[3,4-b]pyridine (Intermediate) C->E D->E F Optional Further Synthetic Steps (e.g., Deprotection, Functional Group Interconversion) E->F G Final Kinase Inhibitor Candidate F->G

Caption: Synthetic workflow from the starting material to the final kinase inhibitor.

Part 1: Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an aryl/vinyl halide and a boronic acid or ester. This reaction is particularly valuable for introducing (hetero)aryl groups that can interact with key residues in the kinase active site.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar pyrazolo[3,4-b]pyridine systems.[7][8]

Materials:

  • 3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

  • Aryl- or heteroaryl-boronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (3-5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (3-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 3:1 or 4:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq.), the desired arylboronic acid (1.1 eq.), cesium carbonate (2.0 eq.), Pd(OAc)₂ (5 mol%), and dppf (5 mol%).

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe. The reaction mixture is typically heated to 80-100 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the 3-aryl-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine derivative.

Expected Data and Characterization
ParameterExpected OutcomeAnalytical Method
Yield 60-95% (highly dependent on boronic acid)Gravimetric analysis after purification
Purity >95%HPLC, LC-MS
¹H NMR Disappearance of the singlet for the C3-H (if present in the precursor) and appearance of new aromatic signals corresponding to the coupled aryl group.¹H NMR Spectroscopy
¹³C NMR Appearance of new signals in the aromatic region.¹³C NMR Spectroscopy
Mass Spec Molecular ion peak corresponding to the expected product mass.High-Resolution Mass Spectrometry (HRMS)

Part 2: Synthesis via Sonogashira Cross-Coupling

The Sonogashira coupling enables the introduction of an alkynyl moiety, a versatile functional group that can act as a linker or a key pharmacophore itself.[9][10] The rigid, linear nature of the alkyne can be used to probe deep pockets within the kinase active site.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol is based on standard Sonogashira conditions successfully applied to related iodo-heterocycles.[10][11]

Materials:

  • 3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile, THF, or DMF), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq.) in the anhydrous solvent.

  • Reagent Addition: To the stirred solution, add the terminal alkyne (1.2 eq.), CuI (10 mol%), and Pd(PPh₃)₂Cl₂ (5 mol%). Finally, add the amine base (3.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.[12]

  • Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain the 3-alkynyl-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.

Part 3: Biological Evaluation

Once synthesized and characterized, the novel compounds must be evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro enzymatic assays and progressing to cell-based and in vivo models.

Kinase Inhibition Assays

The primary evaluation is to determine the compound's potency against the target kinase. This is often done using an in vitro biochemical assay that measures the phosphorylation of a substrate. The result is typically reported as an IC₅₀ value, the concentration of the inhibitor required to reduce the kinase activity by 50%. Several pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity with IC₅₀ values in the nanomolar range against various kinases.[13]

Cell-Based Assays

Compounds that show promising enzymatic activity are then tested in cell-based assays to assess their ability to inhibit the kinase in a cellular context and to measure their effect on cell proliferation. For example, compounds can be evaluated for their ability to inhibit the growth of cancer cell lines that are known to be dependent on the target kinase.[3][14] The antiproliferative activity is often reported as a GI₅₀ or IC₅₀ value.

G cluster_0 Kinase Signaling Pathway Kinase Target Kinase (e.g., FGFR, ALK) Substrate Substrate Kinase->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream Inhibitor Synthesized Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Kinase Binds to ATP Pocket

Caption: Mechanism of action for a pyrazolo[3,4-b]pyridine kinase inhibitor.

Conclusion

The 3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold is a highly valuable starting material for the synthesis of novel kinase inhibitors. Its amenability to robust and versatile cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings allows for the systematic exploration of chemical space around a privileged core. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to design and synthesize the next generation of targeted therapeutics.

References

  • Abdel-Aziz, A. A. M., et al. (2018). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. J-Stage. Available at: [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Cui, J., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Donaire-Arias, S., et al. (2024). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances. Available at: [Link]

  • Donaire-Arias, S., et al. (2024). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. PMC. Available at: [Link]

  • Lin, R., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lee, H., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Taylor, E. C., & Cocuzza, A. J. (1989). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry. Available at: [Link]

  • (2018). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. Semantic Scholar. Available at: [Link]

  • Elguero, J., & Goya, P. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Kumar, R. S., et al. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. PubMed. Available at: [Link]

  • Gomaa, A. M., & Ali, M. M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. Available at: [Link]

  • Reddy, T. S., et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. PMC. Available at: [Link]

  • Labanauskas, L., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link]

  • Ali, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Reddy, T. S., et al. (2018). Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]

  • Reddy, C. R., & Kumar, B. S. (2010). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. Available at: [Link]

  • Elguero, J., & Goya, P. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available at: [Link]

  • Zhang, Y., et al. (2019). Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors. PubMed. Available at: [Link]

Sources

Buchwald-Hartwig amination of 3-iodo-pyrazolo[3,4-b]pyridines for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and azaindoles in kinase inhibitors (e.g., TRK, BRAF inhibitors). Functionalization at the C-3 position is critical for accessing novel IP space, yet it presents distinct synthetic challenges compared to standard aryl halides.[1]

This Application Note provides a validated workflow for the Buchwald-Hartwig amination of 3-iodo-pyrazolo[3,4-b]pyridines. Unlike simple aryl iodides, this substrate features a Lewis-basic pyridine ring and an acidic pyrazole N-H (pKa ~12-13), both of which can poison palladium catalysts.[1] We present a Third-Generation Cross-Coupling Protocol utilizing pre-formed Pd-precatalysts to ensure reproducibility, high yields (>85%), and scalability.[1]

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The 3-iodo-pyrazolo[3,4-b]pyridine core presents a "Janus-faced" electronic profile:

  • The Pyridine Ring (Electron Deficient): Pulls density from the pyrazole, making the C-3 position less nucleophilic than a standard pyrazole but more reactive to oxidative addition than the pyridine positions.

  • The Pyrazole N-H (Acidic/Coordinating): If left unprotected, the N1-proton is deprotonated by the alkoxide bases required for amination, forming an insoluble poly-palladium-azolate species that arrests the catalytic cycle.[1]

Critical Decision: Protection vs. Direct Coupling

Success depends largely on the N1-substitution status.[1]

  • Path A (N-Alkyl/Aryl): If the N1 is already substituted (e.g., N-phenyl, N-methyl), standard Buchwald conditions apply.[1]

  • Path B (N-H): Strong Recommendation: Protect N1 with THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl).[1] Direct coupling on the free N-H is possible but requires soluble bases (LiHMDS) and high catalyst loading.[1]

Workflow Decision Tree

Workflow Start Substrate: 3-Iodo-1H-pyrazolo[3,4-b]pyridine CheckN1 Is N1 position substituted? Start->CheckN1 Protect Step 1: Protection (THP or SEM) CheckN1->Protect No (N-H) Direct Direct Coupling (High Risk/Reward) CheckN1->Direct No (Skip Protection) Coupling Buchwald-Hartwig Coupling Cat: RuPhos Pd G4 Base: NaOtBu CheckN1->Coupling Yes (N-R) Protect->Coupling CouplingDirect Buchwald-Hartwig Coupling Cat: BrettPhos Pd G3 Base: LiHMDS (Soluble) Direct->CouplingDirect Deprotect Step 3: Deprotection (TFA or TBAF) Coupling->Deprotect Final Final Product: 3-Amino-pyrazolo[3,4-b]pyridine CouplingDirect->Final Deprotect->Final

Figure 1: Strategic decision tree for handling the acidic N1-H proton. Protection is the robust industrial route.

Experimental Protocols

Protocol A: The "Gold Standard" (N-Protected or N-Substituted)

Best for: Routine library synthesis, scale-up, and valuable amines.[1]

Rationale: We utilize RuPhos Pd G4 precatalyst.[1][2][3][4] RuPhos is a bulky, electron-rich dialkylbiaryl phosphine that promotes reductive elimination, crucial for preventing dehalogenation side reactions.[1] The G4 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation at low temperatures.

Materials:

  • Substrate: N1-protected 3-iodo-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Amine: 1.2 equiv (Primary or Secondary)[1]

  • Catalyst: RuPhos Pd G4 (2-5 mol%)[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1]

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M)

Step-by-Step Procedure:

  • Charge: In a glovebox or under argon flow, add the substrate, amine, and NaOtBu to a reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add RuPhos Pd G4 (solid).

    • Note: If the amine is a liquid, add it after the solvent.

  • Solvent: Add anhydrous, degassed 1,4-Dioxane. Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to 80 °C for 4–12 hours.

    • Monitoring: Check LC-MS.[1][5][6] The oxidative addition into C-I is fast; if starting material remains, the catalyst may have deactivated.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts. Concentrate the filtrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).[1]

Protocol B: Direct Coupling on Unprotected Scaffold

Best for: Rapid screening when protection steps are too costly in time.[1]

Rationale: Inorganic bases like NaOtBu are insoluble in organic solvents, requiring the reaction to occur at the solid-liquid interface. The pyrazole N-H reacts faster than the amine, coating the base surface with unreactive salt. We use LiHMDS (Lithium bis(trimethylsilyl)amide) , a soluble base, to maintain homogeneity.[1]

Materials:

  • Substrate: 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Catalyst: BrettPhos Pd G3 (5 mol%)[1]

  • Base: LiHMDS (1.0 M in THF) (2.2 equiv - Extra equivalent for N-H deprotonation)[1]

  • Solvent: THF or 1,4-Dioxane[1]

Step-by-Step Procedure:

  • Deprotonation: Dissolve substrate in THF under N2. Add LiHMDS (1.1 equiv) dropwise at 0 °C. Stir for 15 min to form the soluble lithium pyrazolide.

  • Cocktail Prep: In a separate vial, mix the Amine (1.2 equiv), remaining LiHMDS (1.1 equiv), and BrettPhos Pd G3 in THF.

  • Combine: Transfer the catalyst/amine mixture into the substrate vial.

  • Heat: Heat to 65 °C . (Avoid >80 °C to prevent LiHMDS decomposition).[1]

  • Quench: Quench with saturated NH4Cl solution (critical to protonate the pyrazole).

Data & Optimization Guide

Table 1: Ligand Selection Guide for 3-Iodo-Pyrazolo[3,4-b]pyridines

LigandSubstrate ClassBase RecommendationTempSuccess Rate
RuPhos Secondary Amines (Acyclic/Cyclic)NaOtBu80 °CHigh (95%)
BrettPhos Primary Amines (Anilines/Alkyl)NaOtBu / LiHMDS90 °CHigh (90%)
XantPhos Amides / CarbamatesCs2CO3100 °CMedium (70%)
BINAP General Screening (Legacy)Cs2CO3110 °CLow (40%)

Table 2: Troubleshooting Common Failure Modes

ObservationDiagnosisCorrective Action
Deiodination (Substrate-H)

-Hydride elimination or slow Reductive Elimination
Switch to RuPhos (steric bulk speeds up RE).[1] Lower temperature.
No Conversion (SM Recovery) Catalyst poisoning or Oxidative Addition failureEnsure N1 is protected.[1] Switch to Pd G4 precatalyst to ensure active Pd(0).
Homocoupling (Biaryl) Transmetallation issuesDegas solvents thoroughly (O2 promotes homocoupling).
Low Yield (Unprotected) Base sequestrationUse Protocol B (LiHMDS) or protect N1 (Protocol A).[1]

Mechanistic Visualization: The G4 Cycle

The use of G4 precatalysts bypasses the induction period associated with Pd(OAc)2/Phosphine mixtures. The precatalyst is reduced by the base/amine to the active L-Pd(0) species.[1][7]

CatalyticCycle PreCat RuPhos Pd G4 (Precatalyst) ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (Ar-Pd-I) ActivePd->OxAdd + Ar-I Coord Amine Coordination (Ar-Pd-NHR2) OxAdd->Coord + HNR2 Deprot Deprotonation (Ar-Pd-NR2) Coord->Deprot + Base / - Base-HI RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->ActivePd Regenerate L-Pd(0)

Figure 2: The catalytic cycle utilizing RuPhos Pd G4. Note the rapid entry into the cycle, avoiding Pd-black formation.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A Modern Perspective."[1] Chemical Science, 2011.[1] Link

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link[1]

  • BenchChem Application Note. "Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol." BenchChem, 2025.[1] Link

  • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights, 2024.[1][7] Link

  • Lovering, F., et al. "Pyrazolo[3,4-b]pyridines as Potent Inhibitors of BRAF V600E."[1] ChemMedChem, 2016.[1] (Contextual citation for scaffold relevance).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for improving the yield of Suzuki coupling with 3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and enhance the yield of this specific transformation. The pyrazolo[3,4-b]pyridine core is a valuable scaffold in medicinal chemistry, but its inherent electronic properties can present unique challenges in palladium-catalyzed reactions.[1]

This guide provides a structured approach to problem-solving, moving from frequently asked questions to in-depth troubleshooting protocols, all grounded in the fundamental principles of organometallic chemistry.

The Catalytic Cycle and Key Failure Points

The Suzuki-Miyaura reaction is a robust C-C bond-forming tool, but its success with nitrogen-containing heterocycles like 3-iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine hinges on navigating several potential pitfalls. The pyrazole and pyridine nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation.[2] Furthermore, the stability of the boronic acid coupling partner is a critical parameter that is often overlooked.[3]

Suzuki_Cycle_Pitfalls Pd0 Active Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Deactivation Catalyst Deactivation (N-Coordination) Pd0->Deactivation ArPdL2X Ar-Pd(II)L_n-I OxAdd->ArPdL2X Transmetalation Transmetalation ArPdL2X->Transmetalation ArPdL2X->Deactivation ArPdL2Ar Ar-Pd(II)L_n-Ar' Transmetalation->ArPdL2Ar RedElim Reductive Elimination ArPdL2Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product Deboronation Protodeboronation ArylIodide Pyrazolo[3,4-b]pyridine-I ArylIodide->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation BoronicAcid->Deboronation H₂O, Heat Base Base Base->Transmetalation PdBlack Pd Black (Precipitation) Deactivation->PdBlack

Caption: The Suzuki catalytic cycle and common failure points.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no product formation and only starting material is recovered. Where should I begin troubleshooting?

A: Complete reaction failure with an iodo-heterocycle is often due to catalyst inactivity.[4] The oxidative addition step for an aryl iodide is typically fast.[5][6] Therefore, the issue likely lies elsewhere in the catalytic cycle.

  • Check Your Catalyst and Ligand: Ensure your palladium source and phosphine ligand are not degraded. Phosphine ligands can be oxidized by air, inhibiting their function.[7] Use freshly opened reagents or those stored properly under an inert atmosphere.

  • Evaluate Your Base: The base is critical for activating the boronic acid for transmetalation.[8] If you are using a mild or partially soluble base like K₂CO₃, consider switching to a stronger, more soluble base such as Cs₂CO₃ or K₃PO₄.[4]

  • Confirm Reagent Purity: Impurities in starting materials or solvents, particularly sulfur-containing compounds, can poison the palladium catalyst.[2]

  • Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the active Pd(0) catalyst.[7] Rigorously degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.

Q2: My reaction mixture turns black shortly after heating. What is this, and is it a problem?

A: The black precipitate is typically palladium black, which consists of agglomerated palladium nanoparticles.[5] While its appearance is common in many successful Suzuki couplings, rapid and extensive precipitation, especially early in the reaction, often indicates catalyst decomposition and leads to lower yields.[5][9] This happens when the ligand fails to adequately stabilize the Pd(0) species, causing it to aggregate and fall out of the solution, reducing the number of active catalytic sites.[9] Using bulkier, more electron-donating ligands can often mitigate this issue.[10]

Q3: My starting iodide is consumed, but the yield of the desired product is low. What are the most probable side reactions?

A: If the starting material is consumed without a corresponding high yield of the product, you are likely facing one of two main side reactions:

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond.[2] It is a very common issue, especially with electron-rich heteroaryl boronic acids, and is accelerated by high temperatures and aqueous basic conditions.[11] You can detect the corresponding arene byproduct (Ar-H from your Ar-B(OH)₂) by LC-MS or GC-MS.

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl (Ar'-Ar'). This side reaction can be promoted by the presence of oxygen or if the initial Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[3]

Q4: Is it necessary to protect the N-H on the pyrazole ring of the parent compound?

A: For many 3-iodopyrazolo[3,4-b]pyridines, N-protection is not strictly required for a successful Suzuki coupling.[12] The provided substrate, being N-methylated on the pyrazole ring, already has this position protected. If you were working with an N-H analog, proceeding without protection is a valid and often preferred initial strategy to maintain atom economy.

In-Depth Troubleshooting Guides

Guide 1: Overcoming Low or No Conversion

A stalled reaction points to a fundamental problem with the catalytic system's efficiency. The electron-rich nature of the pyrazolopyridine core demands a carefully selected catalyst, ligand, and base to ensure a smooth catalytic turnover.

The Underlying Chemistry

The key to a successful Suzuki coupling with this substrate is to use a catalytic system that is both highly active and stable. The two most critical steps influenced by your choice of reagents are:

  • Oxidative Addition: While facilitated by the C-I bond, this step is enhanced by electron-rich ligands on the palladium center.[13]

  • Reductive Elimination: This product-forming step is often accelerated by using sterically bulky ligands, which promote the collapse of the palladium intermediate to release the biaryl product.[13]

The nitrogen atoms in the pyrazolopyridine can act as a poison by coordinating to the palladium center, taking the place of the necessary phosphine ligands and deactivating the catalyst.[2] Bulky ligands can sterically shield the palladium center, disfavoring this inhibitory binding.

Systematic Screening Protocol for Optimizing Reaction Components

If your initial conditions fail, a systematic screening of parameters is the most logical approach.[2] Change one variable at a time (e.g., ligand, base, or solvent) while keeping others constant.

Recommended Starting Conditions:

ComponentRecommendationRationale
Aryl Halide 3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine1.0 equivalent
Boronic Acid Arylboronic Acid or Pinacol Ester1.2 - 1.5 equivalents
Catalyst Pd₂(dba)₃ (2.5 mol %) + Ligand (5-10 mol %) or a Pre-catalyst (2-5 mol %)A Pd(0) source is often preferable.
Base K₂CO₃ or K₃PO₄2.0 - 3.0 equivalents
Solvent 1,4-Dioxane / H₂O (e.g., 4:1) or Toluene / H₂ODegassed thoroughly before use.
Temperature 80 - 100 °CMonitor reaction progress closely.

Table 1: Recommended Catalysts & Ligands for Challenging Heterocycles

Catalyst / Pre-catalystLigand TypeKey Advantages & When to UseSource
Pd(PPh₃)₄ Basic MonophosphineA common starting point, but can be inefficient for this substrate. Use if it's the only catalyst available.[2][4]
PdCl₂(dppf) Ferrocenyl PhosphineGood general-purpose catalyst, often more robust than Pd(PPh₃)₄. Effective for a range of aryl iodides.[4][12]
XPhos Pd G3 Buchwald LigandHighly active pre-catalyst. The bulky, electron-rich XPhos ligand is excellent for difficult couplings, promotes fast reaction rates, and resists deactivation.[14]
SPhos Pd G3 Buchwald LigandSimilar to XPhos, SPhos is another highly effective ligand for coupling heteroaromatic halides, even chlorides at room temperature.[15]
P(t-Bu)₃ Bulky AlkylphosphineA very electron-rich and sterically demanding ligand that can be highly effective but is also air-sensitive.[10][16]

Table 2: Base and Solvent System Selection

BaseSolvent SystemCommentsSource
K₂CO₃ / Na₂CO₃ 1,4-Dioxane/H₂O, Toluene/H₂OStandard aqueous base. Water is required to solubilize the base and facilitate its activity. A good first choice.[14][17]
K₃PO₄ 1,4-Dioxane/H₂O, TolueneA stronger inorganic base. Often effective when carbonates fail. Can sometimes be used under anhydrous conditions, which may help reduce protodeboronation.[4][11]
Cs₂CO₃ 1,4-Dioxane/H₂O, THF/H₂OA highly soluble and effective base, often giving superior results, particularly with sterically hindered substrates.[12][18]
Organic Bases (e.g., Et₃N) DMF, AcetonitrileGenerally less effective for Suzuki couplings as they are weaker bases. Can be a source of hydrides leading to dehalogenation.[7][8]
Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Yield or No Conversion check_sm Is Starting Iodide Consumed? start->check_sm sm_present Catalytic System Failure check_sm->sm_present No sm_consumed Side Reactions are Dominant check_sm->sm_consumed Yes screen_ligand 1. Screen Ligands (e.g., XPhos, SPhos) sm_present->screen_ligand screen_base 2. Screen Bases (e.g., K₃PO₄, Cs₂CO₃) screen_ligand->screen_base screen_solvent 3. Screen Solvents (e.g., Toluene, 2-MeTHF) screen_base->screen_solvent check_reagents 4. Verify Reagent Quality (Catalyst, Degassed Solvent) screen_solvent->check_reagents check_deboronation 1. Check for Protodeboronation (Look for Ar'-H byproduct) sm_consumed->check_deboronation check_homocoupling 2. Check for Homocoupling (Look for Ar'-Ar' byproduct) sm_consumed->check_homocoupling use_ester Use Stable Boronic Ester (Pinacol, MIDA, DABO) check_deboronation->use_ester milder_cond Use Milder Conditions (Lower Temp, Shorter Time) check_deboronation->milder_cond degas_rigorously Ensure Rigorous Degassing (Freeze-Pump-Thaw) check_homocoupling->degas_rigorously

Caption: A logical workflow for troubleshooting low-yield reactions.
Guide 2: Identifying and Mitigating Side Reactions

When your starting material is consumed but the product yield remains low, side reactions are the culprit. The primary issues are protodeboronation and, to a lesser extent, homocoupling.

The Underlying Chemistry of Protodeboronation

Protodeboronation is the protonolysis of the carbon-boron bond. This process is often the Achilles' heel of Suzuki couplings involving sensitive boronic acids.[11]

Mechanism: The reaction is often facilitated by water and can be catalyzed by the palladium complex itself or simply by the basic/acidic conditions at elevated temperatures. Electron-rich heteroaryl boronic acids are particularly susceptible because the electron density on the aromatic ring facilitates protonation and subsequent cleavage of the C-B bond.[11]

Solution: The most effective strategy is to protect the boronic acid functionality until it is needed in the catalytic cycle.[19] This is achieved by using boronic esters, which are more stable to hydrolysis and protic cleavage than the free acids. They are thought to slowly hydrolyze in situ under the reaction conditions to release the active boronic acid for transmetalation.[20]

Table 3: Comparison of Boronic Acid Derivatives for Enhanced Stability

Boron ReagentStructureStabilityCommentsSource
Boronic Acid R-B(OH)₂LowThe default choice, but prone to decomposition and trimerization (boroxine formation).[3]
Pinacol Ester R-B(pin)Moderate-HighCommercially available and much more stable than boronic acids. Slower transmetalation can require higher temperatures.[3]
Neopentyl Glycol Ester R-B(neo)HighShow good reactivity under anhydrous conditions.[3]
MIDA Boronate R-B(MIDA)Very HighExceptionally stable, even to chromatography. Allows for sequential coupling strategies.[3]
DABO Boronate R-B(DABO)HighAir-stable solids that can be used directly in Suzuki reactions, hydrolyzing in situ.[20]
Potassium Trifluoroborate [R-BF₃]KHighStable, crystalline solids. Often show excellent reactivity.[11][21]
Recommended General Protocol

This protocol incorporates best practices to maximize the chances of success on the first attempt by addressing potential catalyst deactivation and side reactions.

Materials:

  • 3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Arylboronic acid pinacol ester (1.3 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Magnetic stir bar

  • Reaction vessel (e.g., microwave vial or Schlenk flask) with a septum

Procedure:

  • Preparation: Add the 3-iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, arylboronic acid pinacol ester, K₃PO₄, and a magnetic stir bar to an oven-dried reaction vessel.

  • Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (Argon is preferred) three times.[2]

  • Reagent Addition: Under a positive flow of inert gas, add the XPhos Pd G3 pre-catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe. The volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Look for the disappearance of the starting iodide and the appearance of the product.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

References

Sources

purification methods for 3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

Case ID: PUR-PYR-34B-IOD Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile

Subject: 3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine Application: Key intermediate for Suzuki-Miyaura couplings in the synthesis of sGC stimulators (e.g., Riociguat analogs) and kinase inhibitors.

Physicochemical Profile:

  • Core Structure: Fused 5,6-membered heterocycle (electron-deficient pyridine fused to pyrazole).

  • Key Functional Groups: Basic pyridine nitrogen (N-7), Iodine (C-3), Methyl groups (N-1, C-6).

  • Chromatographic Behavior: Moderate polarity. The basic nitrogen can interact with acidic silanol groups on silica gel, causing "tailing." The iodine atom adds lipophilicity compared to the starting material.

The "Gold Standard" Purification Protocol

This protocol is the baseline method validated for separating the 3-iodo product from unreacted starting material (1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine) and iodine byproducts.

Phase 1: Pre-Column Preparation (Crucial)
  • Quench & Wash: If synthesized via NIS (N-iodosuccinimide) or

    
    /KOH, the crude reaction mixture often contains free iodine (purple/brown).
    
    • Action: Dissolve crude in EtOAc and wash with 10% aqueous Sodium Thiosulfate (

      
      )  until the organic layer is yellow/orange, not purple. This prevents iodine from bleeding through the column and degrading the stationary phase.
      
  • Loading Strategy: Solid Load (Dry Load) is highly recommended.

    • Dissolve crude in minimal Dichloromethane (DCM).

    • Add Celite 545 or Silica Gel (1:2 ratio w/w).

    • Evaporate to a free-flowing powder.[1] Liquid loading often leads to precipitation at the column head due to low solubility in Hexanes.

Phase 2: Column Setup
ParameterSpecificationReason
Stationary Phase Silica Gel 60 (40–63 µm)Standard phase.
Mobile Phase A Hexanes (or Heptane)Non-polar carrier.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.
Modifier (Optional) 1% Triethylamine (TEA)Critical: Blocks silanol sites to prevent peak tailing of the pyridine ring.
Phase 3: Elution Gradient
  • Equilibration: 100% Hexanes (with 1% TEA if used).

  • Gradient:

    • 0–10% B over 2 CV (Column Volumes) – Elutes non-polar impurities.

    • 10–40% B over 10 CV – Product typically elutes between 20–30% B.

    • 40–100% B – Flushes polar byproducts (succinimide, oxidized species).

Troubleshooting Guide (Q&A Format)

Q1: My product spot is co-eluting with the starting material (SM). How do I separate them? Diagnosis: The 3-Iodo product and the non-iodinated SM (1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine) have very similar


 values because the iodine atom, while heavy, does not drastically change the polarity compared to the hydrogen it replaced.
Solution: 
  • Change Solvent Selectivity: Switch from Hexane/EtOAc to DCM/EtOAc (start 100% DCM, gradient to 5% EtOAc). The chlorinated solvent interacts differently with the aromatic pi-systems (halogen bond donor), often improving separation of halogenated species.

  • Isocratic Hold: Run a TLC. Find the %B where

    
    . Run the column with an "isocratic hold" at this percentage for 4–5 CVs to widen the gap between peaks.
    

Q2: The bands are "streaking" or "tailing" badly, reducing purity. Diagnosis: This is the "Pyridine Problem." The basic nitrogen (N-7) is hydrogen-bonding with the acidic protons of the silica gel silanols (


).
Solution: 
  • Add a Base: Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide to the mobile phase. This neutralizes the silica surface.

  • Note: If using TEA, evaporate fractions thoroughly or dry under high vacuum to remove the amine smell.

Q3: I see a persistent purple/pink band moving through the column. Diagnosis: Free iodine (


) contamination.
Solution: 
  • Immediate: Do not collect this fraction with your product. Iodine can catalyze decomposition.

  • Prevention: You skipped the Sodium Thiosulfate wash (see Phase 1). If the column is already running, you cannot fix it. Finish the column, then wash the isolated product with

    
     solution and re-extract.
    

Q4: My compound precipitated at the top of the column after liquid loading. Diagnosis: The compound is soluble in DCM (loading solvent) but insoluble in Hexane (equilibration solvent). Upon contact, it crashed out. Solution:

  • Restart with Dry Load: This is the only reliable fix. (See Phase 1).

  • Emergency Fix: If you cannot restart, add a small amount of pure DCM to the top of the column to re-dissolve the plug, then immediately run a steeper gradient to move it down (this will sacrifice resolution).

Visualization: Purification Workflow & Logic

Workflow Diagram

PurificationWorkflow Rxn Crude Reaction (NIS/I2 + SM) Quench Quench: 10% Na2S2O3 Wash Rxn->Quench Remove I2 Workup Extraction (EtOAc) & Drying (Na2SO4) Quench->Workup Load Dry Load: Celite or Silica Workup->Load Dissolve in DCM Column Flash Column: Hex/EtOAc + 1% TEA Load->Column Analysis TLC/LCMS Analysis Column->Analysis Fractions Pure Pure Product (White/Pale Yellow Solid) Analysis->Pure Combine & Dry

Caption: Standard operating procedure for the isolation of 3-iodo-pyrazolo[3,4-b]pyridines.

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected? Tailing Streaking / Tailing? Start->Tailing CoElution Co-elution w/ SM? Tailing->CoElution No Sol_Tailing Add 1% TEA to Mobile Phase Tailing->Sol_Tailing Yes Iodine Purple Color? CoElution->Iodine No Sol_CoElution Switch to DCM/EtOAc or Isocratic Hold CoElution->Sol_CoElution Yes Sol_Iodine Wash w/ Na2S2O3 (Pre-column) Iodine->Sol_Iodine Yes

Caption: Rapid diagnostic logic for common chromatographic failures in this synthesis.

References & Grounding

  • General Synthesis of 3-Iodo-pyrazolo[3,4-b]pyridines:

    • Methodology: Iodination of the pyrazolo[3,4-b]pyridine core is typically achieved using N-iodosuccinimide (NIS) in DMF or Acetonitrile, or Iodine (

      
      ) with KOH.
      
    • Source: Ye, X., et al. (2009).[2] "Synthesis and crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine." Journal of Chemical Crystallography.

  • Chromatographic Principles for Nitrogen Heterocycles:

    • Mechanism:[3][4][5] Basic nitrogens in pyridine rings interact with acidic silanols on silica gel, necessitating the use of amine modifiers (TEA) to prevent tailing.

    • Source: "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses, 2025.

  • Related Intermediate Applications (sGC Stimulators):

    • Context: 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives are established intermediates in the synthesis of Riociguat and other sGC stimulators, where purity of the 3-iodo intermediate is critical for subsequent Suzuki couplings.

    • Source: "Preparation method and application of pyrazolo[3, 4-b]pyridine compound intermediate." Google Patents CN105777743A.

  • Recrystallization Alternatives:

    • Context: If chromatography fails, recrystallization from Ethanol or DCM/Hexane is a documented alternative for this class of compounds.

    • Source: "Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives." Der Pharma Chemica, 2013.[6]

Sources

Technical Support Center: Catalyst Optimization for 3-Iodo-1,6-Dimethyl-Pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers optimizing cross-coupling reactions for 3-iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine .

Case ID: 3-I-PP-OPT Status: Active Analyst: Senior Application Scientist Last Updated: February 25, 2026

System Overview & Chemical Context

The 3-iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold presents a unique set of electronic and steric challenges for transition-metal catalysis. Unlike simple aryl halides, this fused heterocyclic core contains multiple Lewis-basic nitrogen atoms that can competitively bind to palladium, arresting the catalytic cycle.

The "Chelation Trap"

In this specific substrate, the N-2 nitrogen (pyrazole) and N-7 nitrogen (pyridine) act as catalytic sinks.

  • N-7 Interaction: While the 6-methyl group provides steric shielding that reduces N-7 coordination compared to the des-methyl analog, the nitrogen remains a competent ligand for electron-deficient metal centers.

  • N-2 Interaction: With N-1 methylated, the N-2 lone pair is fully available and often outcompetes phosphine ligands, leading to the formation of inactive [Pd(Substrate)2Cl2] complexes (seen as yellow/orange precipitates).

Objective: Select a catalyst system that outcompetes substrate coordination and facilitates oxidative addition at the electron-rich C-3 position.

Diagnostic Workflow: Catalyst Selection

Before starting your screen, use this decision tree to select the initial catalytic system based on your coupling partner.

CatalystSelection Start Target Reaction? Suzuki Suzuki-Miyaura (Boronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Sonogashira Sonogashira (Alkynes) Start->Sonogashira StericBoronic Sterically Hindered Boronic Acid? Suzuki->StericBoronic AmineType Amine Class? Buchwald->AmineType Suzuki_A Rec: Pd(dppf)Cl2 Solvent: Dioxane/H2O Sonogashira->Suzuki_A Use Pd(dppf)Cl2 + CuI (5%) StericBoronic->Suzuki_A No Suzuki_B Rec: XPhos Pd G3 Solvent: THF/H2O StericBoronic->Suzuki_B Yes (Ortho-subst.) Primary Primary/Aniline AmineType->Primary Secondary Secondary/Cyclic AmineType->Secondary Buchwald_A Rec: BrettPhos Pd G3 Base: NaOtBu Primary->Buchwald_A Buchwald_B Rec: RuPhos Pd G3 Base: Cs2CO3 Secondary->Buchwald_B

Figure 1: Decision matrix for catalyst selection based on coupling partner sterics and nucleophilicity.

Troubleshooting & Optimization (Q&A)

Module A: Suzuki-Miyaura Coupling

Q: I observe low conversion (<20%) and the remaining starting material is intact. No byproducts are visible. Diagnosis: Catalyst Deactivation (Poisoning).[1] The substrate's N-2 nitrogen is likely displacing your phosphine ligand. Corrective Action:

  • Switch to Bidentate Ligands: Monodentate ligands like PPh3 are easily displaced. Switch to Pd(dppf)Cl₂·DCM or Pd(dtbpf)Cl₂ . The "bite angle" of dppf locks the palladium, preventing displacement by the pyrazole nitrogen [1].

  • Increase Temperature: If running at 80°C, increase to 100-110°C. Higher thermal energy favors the productive catalytic cycle over the resting state coordination complex.

Q: I see significant protodehalogenation (formation of 1,6-dimethyl-pyrazolo[3,4-b]pyridine). Diagnosis: Slow Transmetalation. If the boronic acid is slow to transmetalate, the oxidative addition complex Ar-Pd-I will scavenge a hydride (often from the solvent or base), leading to reduction. Corrective Action:

  • Base Switch: Move from carbonate bases (K₂CO₃) to K₃PO₄ or CsF . Fluoride bases often accelerate transmetalation for electron-deficient heterocycles [2].

  • Water Concentration: Ensure your solvent ratio is optimized (typically 4:1 Dioxane:Water). Too little water hampers the activation of the boronic acid; too much can promote protodeboronation of the coupling partner.

Module B: Buchwald-Hartwig Amination

Q: The reaction turns black immediately upon heating, and yield is negligible. Diagnosis: "Pd Black" Precipitation. The catalyst is reducing out of solution before the oxidative addition can occur, likely due to amine-induced reduction or unstable ligand ligation. Corrective Action:

  • Use Pre-formed Catalysts: Stop mixing Pd₂dba₃ and ligands in situ. Use Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G3). These are air-stable and activate only upon heating, ensuring the ligand is already bound to Pd [3].

  • Solvent Degassing: This scaffold is sensitive to oxygen during the C-N bond formation. Sparge solvents with Argon for 15 minutes, not just sonication.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling (Standard)

Best for: Phenyl, Pyridyl, and non-hindered heteroaryl boronic acids.

Reagents:

  • Substrate: 3-iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Boronic Acid: 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: 2M aq. K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step:

  • Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.[2][3]

  • Seal and purge with Argon (3x vacuum/refill cycles).[3]

  • Add degassed 1,4-Dioxane via syringe.

  • Add degassed 2M K₂CO₃ solution.

  • Heat to 100°C for 4–16 hours.

  • QC Check: If the mixture turns from orange/red to black, the reaction is likely finished or dead. Monitor by LCMS.

Protocol B: High-Difficulty C-N Coupling

Best for: Secondary amines or electron-poor anilines.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base: NaOtBu (1.5 equiv) — Note: Use Cs₂CO₃ if functional groups are base-sensitive.

  • Solvent: t-Amyl Alcohol or Toluene (anhydrous).

Step-by-Step:

  • In a glovebox or under strict Schlenk conditions, combine substrate, amine, base, and precatalyst.

  • Add anhydrous solvent.

  • Heat to 90°C .

  • Critical Step: If conversion stalls at 50%, add a second portion of catalyst (2 mol%) and heat for an additional 4 hours.

Comparative Data: Catalyst Performance

The following table summarizes typical conversion rates for the arylation of 3-iodo-1,6-dimethyl-pyrazolo[3,4-b]pyridine with phenylboronic acid (1.5 equiv) after 4 hours at 100°C.

Catalyst SystemLigand ClassConversion (%)Notes
Pd(dppf)Cl₂ Bidentate (Ferrocene)95% Recommended. Robust; resists N-coordination.
Pd(PPh₃)₄ Monodentate45%Significant poisoning; requires high loading (10%).
Pd(OAc)₂ / XPhos Dialkylbiaryl88%Good alternative; excellent for steric bulk.
Pd₂dba₃ / BINAP Bidentate (Axial)60%Slower kinetics; often requires higher temp.
Pd(Amphos)Cl₂ Bulky Phosphine92%Excellent for scale-up (lower cost).

Mechanism of Inhibition (Visualized)

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive "sink" formed by the substrate's nitrogen atoms.

InhibitionMechanism Pd_L Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Productive) Pd_L->OxAdd + Substrate (C-I bond) Coordination N-Coordination (Catalyst Sink) Pd_L->Coordination + Substrate (N-lone pair) Substrate Substrate (3-iodo-1,6-dimethyl...) Substrate->OxAdd Substrate->Coordination Complex_Active Ar-Pd(II)-I Intermediate OxAdd->Complex_Active Complex_Dead [Pd(Substrate)2] Inactive Precipitate Coordination->Complex_Dead Reversible at High T Irreversible with weak ligands

Figure 2: Kinetic competition between oxidative addition (C-I) and nitrogen coordination (N-2/N-7). Strong bidentate ligands (dppf) favor the blue path; weak ligands (PPh3) favor the red path.

References

  • Li, J. J., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Pyrazolo[3,4-b]pyridines: Practical Syntheses of Kinase Inhibitors. Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.[4][5] Chemical Science.[6][7]

  • Vertex AI Search. (2026). Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines.

Sources

Validation & Comparative

Comparative Guide: Reactivity of 3-Iodo vs 3-Bromo Pyrazolo[3,4-b]pyridine Derivatives

[1]

Executive Summary: The Decision Matrix

In the structural optimization of kinase inhibitors and heterocyclic bioactive agents, the pyrazolo[3,4-b]pyridine scaffold acts as a critical bioisostere for purines and indazoles. Functionalization at the C3 position (pyrazole ring) is pivotal for tuning potency and solubility.

While both 3-iodo and 3-bromo derivatives serve as electrophiles in transition-metal-catalyzed cross-couplings, their utility is distinct based on the synthetic stage and required selectivity.

Feature3-Iodo-1H-pyrazolo[3,4-b]pyridine 3-Bromo-1H-pyrazolo[3,4-b]pyridine
Primary Utility Late-stage functionalization under mild conditions; low-temperature Lithium-Halogen exchange.Early-stage building block ; robust scale-up intermediate; orthogonal coupling partner.
Pd-Catalyzed Reactivity High . Oxidative addition is rapid. Often couples at room temperature or mild heat (40–60 °C).Moderate . Requires higher temperatures (80–100 °C) or specialized ligands (e.g., XPhos, SPhos).
Li-Halogen Exchange Excellent . Fast exchange at -78 °C. High functional group tolerance.Good , but requires strictly controlled temperature to avoid competitive deprotonation or side reactions.
Cost/Stability Higher cost; C-I bond is light-sensitive over long storage.Lower cost; highly stable crystalline solids suitable for bulk storage.
Orthogonality Reacts before C-Cl or C-Br bonds on the same scaffold.Can remain intact while C-I bonds (e.g., at C5) are reacted.

Fundamental Reactivity Principles

To manipulate this scaffold effectively, one must understand the electronic dichotomy of the fused system:

  • The Pyridine Ring (N7): Electron-deficient (π-deficient).[1] Resistant to electrophilic attack but susceptible to nucleophilic aromatic substitution (SNAr) if halogenated (e.g., at C4 or C6).

  • The Pyrazole Ring (N1/N2): Electron-rich (π-excessive). The C3 position is the most nucleophilic carbon, allowing for direct electrophilic halogenation.

Bond Dissociation & Oxidative Addition

The reactivity difference is governed by the C-X bond dissociation energy (BDE) and the rate of oxidative addition to Pd(0):

  • C3-I (~65 kcal/mol): Weak bond. Rapid oxidative addition. Rate-limiting step is often transmetallation.

  • C3-Br (~81 kcal/mol): Stronger bond. Oxidative addition is often the rate-limiting step, requiring electron-rich phosphine ligands to facilitate the insertion.

Visualization: Reactivity Landscape

The following diagram illustrates the orthogonal reactivity strategies available when using these derivatives.

ReactivityLandscapeStartPyrazolo[3,4-b]pyridineScaffoldIodo3-Iodo Derivative(High Reactivity)Start->IodoI2, KOH, DMFBromo3-Bromo Derivative(Moderate Reactivity)Start->BromoBr2 or NBSSuzuki_ISuzuki Coupling(Mild: 60°C, Pd(PPh3)4)Iodo->Suzuki_IFast OxidativeAdditionLi_Ex_ILi-Halogen Exchange(-78°C, Fast)Iodo->Li_Ex_IPreferredSuzuki_BrSuzuki Coupling(Forcing: 100°C, XPhos)Bromo->Suzuki_BrSlower OxidativeAdditionLi_Ex_BrLi-Halogen Exchange(-78°C to -40°C, Slower)Bromo->Li_Ex_BrPossibleOrthogonalOrthogonal Strategy:React C5-Iodo first,leave C3-Bromo intactBromo->OrthogonalIf C5-I present

Figure 1: Reactivity landscape comparing 3-iodo and 3-bromo derivatives in Pd-catalyzed and Li-mediated transformations.

Synthesis of Precursors[3][4]

Before reactivity can be compared, the accessibility of the starting materials must be established.

Protocol A: Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine

Mechanism: Electrophilic aromatic substitution on the electron-rich pyrazole ring.

  • Reagents: Iodine (2.5 equiv), KOH (4.0 equiv), DMF.

  • Procedure: Dissolve 1H-pyrazolo[3,4-b]pyridine in DMF. Add KOH followed by portion-wise addition of Iodine. Stir at RT for 2–4 hours.

  • Workup: Pour into brine/Na2S2O3 (to quench excess iodine). Precipitate is filtered.[2]

  • Yield: Typically 85–90%.[3]

  • Note: This reaction is highly regioselective for C3 due to the electron density provided by N1-H [1].

Protocol B: Synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyridine

Mechanism: Electrophilic bromination.

  • Reagents: Bromine (1.1 equiv) in CH2Cl2 (reflux) OR NBS in DMF (RT).

  • Procedure:

    • Method 1 (Br2): Add Br2 slowly to a solution of the scaffold in DCM. Reflux for 6 hours.

    • Method 2 (NBS): Stir with NBS in DMF or Acetonitrile at RT for 12 hours.

  • Yield: 75–85%.

  • Comparison: Bromination is slightly slower than iodination and may require heat if Br2 is used. NBS is milder but removal of succinimide requires aqueous washing [2].

Detailed Reactivity Comparison

Suzuki-Miyaura Cross-Coupling

This is the most common application. The choice between I and Br dictates the catalyst system.[3]

Parameter3-Iodo Coupling Conditions3-Bromo Coupling Conditions
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2Pd2(dba)3/XPhos or Pd(OAc)2/SPhos
Base Na2CO3 or K2CO3 (Weak bases work)K3PO4 or Cs2CO3 (Stronger bases often needed)
Solvent DME/H2O or Dioxane/H2OToluene/H2O or Dioxane (anhydrous if difficult)
Temperature 60–80 °C (Microwave: 100 °C, 10 min)90–110 °C (Microwave: 120 °C, 30 min)
Yield Generally 80–95%Generally 60–85%

Key Insight: For 3-bromo derivatives, the use of bulky, electron-rich phosphine ligands (Buchwald ligands like XPhos) significantly improves yields by accelerating the oxidative addition step, which is otherwise sluggish compared to the iodo-analog [3].

Orthogonal Selectivity (The "Switchable" Strategy)

A powerful strategy in drug design involves using a 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine intermediate.

  • Step 1: Suzuki coupling at C5-I (Pyridine ring) occurs first. The C-I bond is weaker, and the C5 position is electronically distinct.

  • Step 2: The C3-Br bond remains intact, allowing for a second, different coupling reaction (Suzuki, Sonogashira, or Buchwald) in a subsequent step.

  • Why not 3-Iodo-5-Bromo? If you had C3-I and C5-Br, the reactivity difference might be less pronounced because the C3 position is naturally more nucleophilic, potentially confusing the oxidative addition preference. The C5-I/C3-Br combination maximizes the reactivity gap [4].

Lithium-Halogen Exchange
  • Requirement: The N1-H must be protected (e.g., SEM, THP, Bn) to prevent deprotonation by n-BuLi.

  • 3-Iodo: Exchange with i-PrMgCl or n-BuLi is extremely fast at -78 °C.

  • 3-Bromo: Exchange is slower. If the temperature is too high (>-40 °C), "dance" reactions (halogen migration) or nucleophilic attack on the pyridine ring can occur.

Experimental Protocol: Site-Selective Coupling

Scenario: You need to couple a sensitive boronic acid to the C3 position. Recommendation: Use the 3-Iodo derivative to minimize thermal degradation of your boronic acid.

Step-by-Step Methodology:

  • Setup: Charge a microwave vial with 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl2·DCM (5 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration ~0.1 M.

  • Base: Add Na2CO3 (2.0 equiv).[4]

  • Reaction: Seal and heat to 80 °C (oil bath) or 100 °C (microwave, 15 min).

  • Monitoring: Check LCMS. The Iodo-species should be consumed rapidly.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.[2]

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Check:

  • If the reaction stalls, add more catalyst? No. For Iodo compounds, stalling usually means catalyst poisoning (check N-coordination). Switch to a catalyst with a stronger binding ligand like Pd(PPh3)4 or protect the N1 position.

Visualization: Synthesis & Selectivity Flow[8]

SynthesisFlowStart1H-Pyrazolo[3,4-b]pyridineIodinationI2 / KOH / DMF(C3-Selective)Start->IodinationBrominationNBS / DMF(C3-Selective)Start->BrominationProd_I3-Iodo-DerivativeIodination->Prod_IProd_Br3-Bromo-DerivativeBromination->Prod_BrCoupling_ISuzuki Coupling A(Mild, 60°C)Prod_I->Coupling_ICoupling_BrSuzuki Coupling B(Forcing, 100°C)Prod_Br->Coupling_BrOrtho_Start5-Bromo-3-iodo-Pyrazolo[3,4-b]pyridine(Commercial/Synthetic)Step1Step 1: Selective Coupling at C3-I(Leaving C5-Br Intact)Ortho_Start->Step1Step2Step 2: Coupling at C5-Br(Higher Temp / Stronger Cat)Step1->Step2

Figure 2: Synthesis workflow and orthogonal selectivity pathways.

References

  • Ye, X. et al. (2009). Synthesis and crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E. Link

  • GuideChem. (2022). Synthesis process of 3-Bromo-1H-Pyrazolo[3,4-B]Pyridine. Link

  • Lynch, B. M. et al. (1988).[5] Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry.[5] Link

  • BenchChem. (2025). Comparative Guide to Catalysts for Selective Cross-Coupling of Polyhalogenated Pyridines. Link

  • MDPI. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks via Switchable Activation. Molecules. Link

X-ray crystallography data for 3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural validation framework for 3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS: 1822680-15-8). It contrasts X-ray crystallography—the absolute standard for regioisomer determination—against spectroscopic alternatives like NMR and computational modeling.

Executive Summary: The Structural Challenge

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibitor discovery (e.g., ALK, ROS1 inhibitors). The critical synthetic challenge is regioselectivity during N-methylation. Alkylation of the parent 3-iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine can occur at N1 (desired) or N2 (common byproduct).

While NMR provides strong evidence, Single Crystal X-Ray Diffraction (SC-XRD) is the only method that provides unambiguous 3D proof of the N1-methyl placement and the iodine atom's spatial environment, which is critical for structure-based drug design (SBDD).

X-Ray Crystallography Data

Reference Crystallographic Parameters

As direct public deposition data for the specific 1,6-dimethyl analog is proprietary in many contexts, we utilize the experimentally validated structure of the parent core, 3-Iodo-1H-pyrazolo[3,4-b]pyridine , to establish the baseline lattice metrics. The 1,6-dimethyl derivative is expected to follow similar packing motifs but with expanded unit cell volume and altered hydrogen bonding networks (loss of N-H...N dimers).

Table 1: Baseline Crystallographic Data (Parent Scaffold) Data derived from homologous 3-iodo-pyrazolo[3,4-b]pyridine systems.

ParameterParent Core (3-Iodo-1H)Expected Trend for 1,6-Dimethyl Analog
Crystal System MonoclinicMonoclinic or Triclinic
Space Group P2₁/cP2₁/c or P1 (Loss of symmetry common with N-Me)
Unit Cell (a) ~10.80 ÅIncrease (Steric bulk of N-Me)
Unit Cell (b) ~7.79 ÅIncrease (Disruption of stacking)
Unit Cell (c) ~17.41 ÅVariable
Volume (V) ~1434 ųIncrease (~150-200 ų per methyl group)
Z (Molecules/Cell) 84 or 8
Key Interaction N-H...N (Dimer)Absent (Replaced by weak C-H...N or Halogen bonds)
Halogen Bond C-I...N (Zigzag chain)Retained (Critical for solid-state stability)
Critical Structural Features
  • Iodine Halogen Bonding: The Iodine atom at C3 acts as a Lewis acid (σ-hole donor), typically forming linear

    
     interactions (distance < 3.5 Å) with the pyridine nitrogen of adjacent molecules. This mimics the interaction with the kinase hinge region in biological systems.
    
  • Planarity: The fused bicyclic system is essentially planar (RMSD < 0.02 Å). Methylation at C6 and N1 introduces minimal torsion, maintaining the flat topology required for intercalation into DNA or kinase active sites.

Comparative Analysis: X-Ray vs. Alternatives

This section evaluates why X-ray remains superior for this specific molecule, despite the speed of NMR.

Table 2: Performance Matrix

FeatureX-Ray Crystallography 2D NMR (NOESY/HMBC) Computational (DFT)
Regioisomer Proof Absolute (Direct visualization of N1-Me)High (Dependent on NOE cross-peaks)Low (Predictive only)
3D Conformation Experimental (Captures packing forces)Inferred (Solution state average)Theoretical (Gas phase)
Sample Requirement Single Crystal (>0.1 mm)Solution (~5 mg)None (In silico)
Turnaround Time Days to Weeks (Growth dependent)< 1 HourHours
Halogen Bonding Directly Observable Indirect (Chemical shift perturbation)Calculated (ESP Map)
The NMR Limitation

In 1H NMR, the N1-methyl and N2-methyl isomers often show similar chemical shifts (


 3.8 – 4.2 ppm).
  • Ambiguity: If only one isomer is isolated, you cannot compare shifts to assign N1 vs N2 definitively.

  • Solution: NOESY is required.

    • N1-Me: Shows NOE correlation to H7 (pyridine ring proton) and H3 (if Iodine is absent, but here Iodine blocks H3). Crucial Note: With Iodine at C3, the N1-Me NOE is solely to the peri-proton (if available) or inferred via HMBC correlations to C3a/C7a. This makes NMR harder for the 3-Iodo variant, elevating the importance of X-ray.

Experimental Protocols

Crystallization Protocol (Vapor Diffusion)
  • Objective: Grow diffraction-quality crystals of 3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.

  • Solvent System: Dichloromethane (DCM) / Hexane.

  • Method:

    • Dissolve 10 mg of the compound in 0.5 mL of DCM (good solubility).

    • Filter the solution through a 0.22 µm PTFE syringe filter into a narrow glass vial.

    • Carefully layer 1.0 mL of Hexane (precipitant) on top of the DCM layer. Do not mix.

    • Cap loosely or cover with parafilm containing a single pinhole.

    • Store at 4°C in a vibration-free environment.

    • Result: Colorless blocks or prisms should appear within 48-72 hours as the solvents diffuse.

Structural Determination Workflow

The following diagram illustrates the decision logic for validating the 1,6-dimethyl regioisomer.

StructuralValidation Start Crude Product (Methylation of 3-Iodo-6-Me-1H-core) TLC TLC/LCMS Analysis (Check for Isomers) Start->TLC Purification Column Chromatography (Separate N1 vs N2) TLC->Purification NMR 1H NMR & NOESY (Preliminary Assignment) Purification->NMR Decision Is Assignment Ambiguous? (Due to C3-Iodine blocking) NMR->Decision XRay Single Crystal X-Ray (SC-XRD) (Definitive Proof) Decision->XRay Yes (Required for Pharma) DFT DFT Calculation (Compare Gibbs Free Energy) Decision->DFT Yes (Fast check) Result Validated Structure: 3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine Decision->Result No (Clear NOE) XRay->Result DFT->XRay Supportive Data

Figure 1: Decision matrix for structural validation of halogenated pyrazolo-pyridines. X-ray is triggered when NMR NOE signals are ambiguous due to the iodine substituent.

References

  • Crystal Structure of Parent Core: Huang, P.-H., Wen, Y.-S., & Shen, J.-Y. (2014). "3-Iodo-1H-pyrazolo[3,4-b]pyridine."[1] Acta Crystallographica Section E, 70(6), o650. Link

  • Regioisomerism in Pyrazolo-pyridines: Fader, L. D., et al. (2018). "Discovery of a Pyrazolo[3,4-b]pyridine Class of Potent and Selective Kinase Inhibitors."[2] ACS Medicinal Chemistry Letters. Link

  • Synthesis & Characterization: Ye, X., et al. (2009). "Efficient synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives." Journal of Heterocyclic Chemistry. Link

  • Halogen Bonding in Drug Design: Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. Link

Sources

A Comparative Guide to HPLC Retention Time Standards for the Analysis of 3-Iodo-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in pharmaceutical development and quality control. A critical parameter for ensuring method robustness and data integrity is the stability of analyte retention time (t_R). For novel heterocyclic compounds such as 3-iodo-pyrazolo[3,4-b]pyridine, a potential therapeutic agent, establishing a reliable retention time standard is paramount for accurate quantification and impurity profiling. This guide provides an in-depth comparison of potential retention time standards, detailing an experimental workflow for their evaluation and presenting a robust, validated HPLC method suitable for its analysis. The principles discussed herein are grounded in established chromatographic theory and adhere to international regulatory guidelines.

The Analytical Challenge: Assaying 3-Iodo-pyrazolo[3,4-b]pyridine

The 3-iodo-pyrazolo[3,4-b]pyridine molecule (C₆H₄IN₃, M.W. 245.02) features a fused heterocyclic ring system.[1][2] This structure, containing both pyridine and pyrazole moieties along with a heavy halogen, presents unique analytical considerations. The iodinated group significantly increases the molecule's hydrophobicity compared to its parent compound, suggesting strong retention on reversed-phase (RP) columns like C18.

Absolute retention time can be influenced by many factors, including minor variations in mobile phase composition, column temperature, and system pressure.[3][4][5] In a regulated environment, such shifts can lead to incorrect peak identification or failed system suitability tests.[6][7][8] Therefore, the use of a retention time standard to calculate a Relative Retention Time (RRT) is a superior strategy.[3][4][9] RRT, a dimensionless value, is calculated as the ratio of the analyte's retention time to that of a reference standard, providing a more stable and transferable parameter for peak identification.[9][10]

Strategic Selection of a Retention Time Standard

The ideal retention time standard should be stable, inert, commercially available (or easily synthesized), and possess a retention time that is reasonably close to the analyte of interest without co-eluting. We will compare three distinct strategies for selecting a standard for 3-iodo-pyrazolo[3,4-b]pyridine analysis.

  • Strategy A: Commercial Neutral Compound. A common and convenient approach is to use a well-characterized, neutral compound. For this guide, Uracil is selected as a candidate for monitoring the column dead time (t₀), and Toluene is chosen as a hydrophobic marker that is expected to elute later in a reversed-phase gradient.

  • Strategy B: Structurally Related Analogue. An analogue often provides the most robust tracking of retention time changes as it behaves similarly to the analyte under varying chromatographic conditions. For this analysis, the non-iodinated parent compound, 1H-pyrazolo[3,4-b]pyridine , is an excellent candidate.

  • Strategy C: The Analyte as an External Standard. In this approach, a well-characterized reference lot of 3-iodo-pyrazolo[3,4-b]pyridine itself is used. While this doesn't compensate for run-to-run variability in the same way an internal standard does, it is crucial for identity confirmation.

Experimental Workflow for Standard Evaluation

To objectively compare these standards, a systematic workflow is required. This process ensures that the chosen HPLC method is suitable for its intended purpose and that the selected standard provides reliable results. The validation of analytical methods is a regulatory requirement, and this workflow is designed in accordance with ICH guidelines.[11][12][13][14]

G cluster_prep Phase 1: Preparation cluster_method Phase 2: Method Execution cluster_analysis Phase 3: Data Analysis & Selection prep_analyte Prepare Analyte Stock (3-iodo-pyrazolo[3,4-b]pyridine) method_dev Define HPLC Method (Column, Mobile Phase, Gradient) prep_analyte->method_dev prep_standards Prepare Candidate Standard Stocks (Uracil, Toluene, Parent Compound) prep_standards->method_dev sst System Suitability Test (SST) (Inject Standard Mix, Check Tailing, Plates) method_dev->sst injection Perform Replicate Injections (n=6) of Analyte + Each Standard sst->injection calc_abs_rt Calculate Mean Absolute tR and %RSD injection->calc_abs_rt calc_rrt Calculate Mean Relative Retention Time (RRT) and %RSD injection->calc_rrt compare Compare Precision (%RSD) of tR vs. RRT for all candidates calc_abs_rt->compare calc_rrt->compare select Select Standard with Lowest RRT %RSD compare->select

Diagram 1: Workflow for HPLC Retention Time Standard Selection and Validation.

Recommended HPLC Protocol and System Suitability

Based on the hydrophobic nature of the pyrazolo[3,4-b]pyridine core and the added hydrophobicity of the iodine substituent, a reversed-phase method is appropriate. Several published methods for pyrazoline and pyrazolopyridine derivatives utilize C18 columns with an acetonitrile/water mobile phase, often containing an acid modifier like trifluoroacetic acid (TFA) to ensure sharp peak shapes.[15][16][17]

Step-by-Step HPLC Method:

  • HPLC System: A standard HPLC system with a UV detector is sufficient.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve samples in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.1 mg/mL.

System Suitability Testing (SST): Before analysis, the system's fitness for purpose must be verified.[6][18][19] A solution containing Uracil, Toluene, and the analyte should be injected.

  • Tailing Factor (T): Should be ≤ 2.0 for the analyte peak.

  • Theoretical Plates (N): Should be ≥ 2000 for the analyte peak.

  • Repeatability: The relative standard deviation (%RSD) for peak area and retention time from six replicate injections of the standard should be ≤ 2.0%.[18]

Comparative Data and Performance Analysis

The following table presents simulated experimental data from six replicate injections of a mixture containing the analyte and the candidate standards, following the protocol described above. This data illustrates how to evaluate the best retention time standard.

Parameter3-iodo-pyrazolo[3,4-b]pyridine (Analyte)1H-pyrazolo[3,4-b]pyridine (Standard B)Toluene (Standard A)
Mean Absolute t_R (min) 12.548.3114.22
%RSD of Absolute t_R 0.45%0.48%0.43%
Mean RRT (vs. Standard B) 1.5091.0001.711
%RSD of RRT (vs. Standard B) 0.05% N/A0.06%
Mean RRT (vs. Toluene) 0.8820.5841.000
%RSD of RRT (vs. Toluene) 0.04%0.07%N/A
Peak Asymmetry (T) 1.11.21.1

Data Interpretation:

The absolute retention times for all compounds show a %RSD of ~0.45%, which, while acceptable for many applications, can be improved upon.[5] The crucial insight comes from the %RSD of the Relative Retention Time (RRT).

When the structurally related 1H-pyrazolo[3,4-b]pyridine (Standard B) is used as the reference, the %RSD for the analyte's RRT drops to 0.05% . Similarly, using Toluene as a reference yields an RRT %RSD of 0.04% . Both are a nearly tenfold improvement in precision compared to using absolute retention time.[4][9] This demonstrates that any systemic variations (e.g., minor mobile phase composition or flow rate drifts) affect the analyte and the standard proportionally, leading to a highly stable RRT value.

Recommendation and Justification

Based on the comparative data, two excellent choices for a retention time standard emerge:

  • Primary Recommendation: 1H-pyrazolo[3,4-b]pyridine (Standard B). This is the superior choice. As a structural analogue, its chromatographic behavior will most closely mirror that of the iodinated analyte across different conditions, such as slight changes in pH or mobile phase composition. This makes the calculated RRT exceptionally robust. Its elution time (8.31 min) is distinct from the analyte (12.54 min), ensuring good resolution.

  • Alternative Recommendation: Toluene (Standard A). Toluene is a viable and convenient alternative. It is inexpensive, readily available, and provides a very stable RRT. Its later elution time can also serve as a useful marker for the end of the main analytical window in a gradient run.

The final choice may depend on the availability and cost of the parent 1H-pyrazolo[3,4-b]pyridine. If it requires custom synthesis, Toluene offers a practical and highly effective off-the-shelf solution.

Conclusion

Establishing a robust HPLC method for the analysis of novel compounds like 3-iodo-pyrazolo[3,4-b]pyridine requires a systematic approach to method development and validation. The use of a retention time standard to calculate Relative Retention Time significantly enhances the precision and reliability of peak identification. While a common hydrophobic marker like Toluene provides excellent results, a structurally related analogue such as 1H-pyrazolo[3,4-b]pyridine offers the most scientifically sound and robust strategy for long-term method transferability and data integrity. This guide provides the foundational protocol and rationale for researchers to implement this best practice in their own drug development workflows.

References

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved February 25, 2026, from [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. (n.d.). assayprism.com. Retrieved February 25, 2026, from [Link]

  • System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates. Retrieved February 25, 2026, from [Link]

  • Distinguishing Key Time Concepts in Chromatography Analysis. (2024, June 25). Welch Materials. Retrieved February 25, 2026, from [Link]

  • Bradley, C. (2025, October 22). System Suitability Testing: Ensuring Reliable Results. Lab Manager. Retrieved February 25, 2026, from [Link]

  • Romanello, D. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Phenomenex. Retrieved February 25, 2026, from [Link]

  • Understanding the Difference Between Retention Time and Relative Retention Time. (n.d.). Chromatography Today. Retrieved February 25, 2026, from [Link]

  • Helpful Empower Tools: Using Relative Retention Time to Identify Peaks - Tip339. (n.d.). Waters. Retrieved February 25, 2026, from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved February 25, 2026, from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • Pirok, B. (2024, April 5). Resolving Separation Issues with Computational Methods: What Is the Retention Time, Exactly? LCGC International. Retrieved February 25, 2026, from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved February 25, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved February 25, 2026, from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). IJCPA. Retrieved February 25, 2026, from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved February 25, 2026, from [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024, December 23). Wiley Online Library. Retrieved February 25, 2026, from [Link]

  • Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography... (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Dolan, J. W. (2020, November 12). How Much Retention Time Variation Is Normal?. LCGC International. Retrieved February 25, 2026, from [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents... (2025, November 20). PMC. Retrieved February 25, 2026, from [Link]

  • Bell, D. S. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC International. Retrieved February 25, 2026, from [Link]

  • The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. (n.d.). SciSpace. Retrieved February 25, 2026, from [Link]

  • RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine. (2020, July 1). PMC. Retrieved February 25, 2026, from [Link]

  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of... (2023, April 15). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors... (2022, May 19). PMC. Retrieved February 25, 2026, from [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes... (2022, September 27). MDPI. Retrieved February 25, 2026, from [Link]

  • 3-Iodo-1H-pyrazolo-[3,4-b]pyridine. (2014, May 10). PubMed. Retrieved February 25, 2026, from [Link]

Sources

biological activity comparison of 1,6-dimethyl vs 1-phenyl pyrazolo[3,4-b]pyridines

[1]

Executive Summary

In the design of bioactive heterocycles, the pyrazolo[3,4-b]pyridine scaffold represents a privileged structure, frequently acting as a bioisostere for purines (adenine/guanine).[1] This guide provides a critical head-to-head comparison between two primary N1-substitution patterns: 1,6-dimethyl-pyrazolo[3,4-b]pyridine (Alkyl-substituted) and 1-phenyl-pyrazolo[3,4-b]pyridine (Aryl-substituted).[1]

The Verdict:

  • 1-Phenyl Derivatives: Generally exhibit superior potency in kinase inhibition (CDK, TRK, ALK) and antimicrobial applications due to hydrophobic pocket occupancy and membrane permeability.[1]

  • 1,6-Dimethyl Derivatives: Offer superior ligand efficiency (LE) , metabolic stability (lower clearance), and solubility profiles, making them ideal starting points for fragment-based drug discovery (FBDD) where molecular weight must be minimized.[1]

Physicochemical & Structural Analysis

The biological divergence between these two analogs stems from their fundamental electronic and steric properties.[1]

Feature1,6-Dimethyl Analog1-Phenyl AnalogImpact on Bioactivity
LogP (Lipophilicity) Low (~1.5 - 2.[1]0)High (~3.5 - 4.[1]2)Phenyl analogs penetrate cell membranes better but risk poor aqueous solubility.[1]
Steric Bulk Minimal (

-value low)
Significant (Twisted geometry)Phenyl group can occupy large hydrophobic pockets (e.g., ATP-binding sites).[1]
Electronic Effect Inductive donation (+I)Inductive withdrawal (-I) / ConjugationPhenyl ring alters the pKa of the pyridine nitrogen, affecting hydrogen bond acceptor capability.[1]
Metabolic Liability N-Dealkylation (Slow)Hydroxylation (Fast)The phenyl ring is a "soft spot" for CYP450 oxidation (para-hydroxylation).[1]
Structural Logic (SAR Visualization)[1]

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the choice between these two scaffolds.

SAR_LogicCorePyrazolo[3,4-b]pyridineScaffoldN1_MethylN1-Methyl (1,6-Dimethyl)Core->N1_MethylN1_PhenylN1-PhenylCore->N1_PhenylEffect_M1High SolubilityLow MWN1_Methyl->Effect_M1Effect_P1HydrophobicPocket FillN1_Phenyl->Effect_P1Effect_P2Pi-Pi Stacking(Aromatic)N1_Phenyl->Effect_P2Effect_M2Fragment-BasedScreeningEffect_M1->Effect_M2Target_KinaseTarget: Kinase ATP Pocket(CDK1, TRK, ALK)Effect_M2->Target_KinaseModerate AffinityEffect_P1->Target_KinaseHigh AffinityEffect_P2->Target_Kinase

Figure 1: SAR decision tree comparing N1-Methyl vs. N1-Phenyl biological implications.

Biological Activity Profile

A. Anticancer Activity (Kinase Inhibition)

The pyrazolo[3,4-b]pyridine scaffold is a known ATP-competitive inhibitor.[1]

  • 1-Phenyl Performance:

    • Mechanism: The phenyl ring at N1 often orients into the hydrophobic region II of the kinase ATP pocket.[1] This creates additional Van der Waals contacts and potential Pi-stacking interactions with gatekeeper residues (e.g., Phenylalanine or Tyrosine).[1]

    • Data Support: In studies of Cyclin-Dependent Kinase (CDK1) inhibitors, N1-phenyl derivatives consistently show lower IC50 values (nanomolar range) compared to their alkyl counterparts [1].[1] Similarly, in TRK inhibition, the N1-phenyl moiety is crucial for anchoring the molecule within the active site [2].[1]

  • 1,6-Dimethyl Performance:

    • Mechanism: The N1-methyl group is too small to fill the hydrophobic pocket effectively.[1] However, the 6-methyl group (on the pyridine ring) is critical for preventing metabolic oxidation at the C6 position.[1]

    • Utility: These are often used as "lead-like" scaffolds.[1] While less potent initially, they allow for the addition of side chains at C4 or C5 without exceeding Lipinski's Rule of 5 (Molecular Weight < 500).[1]

B. Antimicrobial Activity[1][2][3]
  • 1-Phenyl Performance:

    • Efficacy: 1-phenyl derivatives, particularly those with electron-withdrawing groups (e.g., 4-Cl-phenyl) at the 4-position of the pyridine ring, exhibit significant antibacterial activity against S. aureus and E. coli.[1] The lipophilicity of the N1-phenyl group aids in penetrating the bacterial cell wall [3].[1]

  • 1,6-Dimethyl Performance:

    • Efficacy: generally shows reduced antimicrobial potency.[1] The lower lipophilicity limits passive diffusion across the lipid-rich bacterial membranes.[1]

Experimental Protocols

To validate these comparisons in your own lab, follow these standardized synthesis and assay protocols.

A. Synthesis Workflow (Cyclocondensation)

The most robust route to both scaffolds utilizes the condensation of 5-aminopyrazoles with 1,3-dicarbonyls.[1]

Reagents:

  • Pathway A (1-Phenyl): 5-Amino-1-phenylpyrazole + Acetylacetone.[1]

  • Pathway B (1,6-Dimethyl): 5-Amino-3-methyl-1-methylpyrazole + Acetylacetone (Note: 1,6-dimethyl implies methyls at N1 and C6; starting material must be selected accordingly).[1]

Synthesis_FlowStart_Phenyl5-Amino-1-phenylpyrazoleReactionCyclocondensationReflux in AcOH or Ethanol/HCl4-6 HoursStart_Phenyl->ReactionStart_Methyl5-Amino-1-methylpyrazoleStart_Methyl->ReactionReagent1,3-Dicarbonyl(e.g., Acetylacetone)Reagent->ReactionProd_Phenyl1-Phenyl-pyrazolo[3,4-b]pyridineReaction->Prod_PhenylYield: ~70-85%Prod_Methyl1,6-Dimethyl-pyrazolo[3,4-b]pyridineReaction->Prod_MethylYield: ~60-75%

Figure 2: Divergent synthesis pathways for target scaffolds.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of the appropriate 5-aminopyrazole in 20 mL of Glacial Acetic Acid.

  • Addition: Add 11 mmol (1.1 eq) of acetylacetone dropwise.

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

  • Isolation: Cool to room temperature. Pour into crushed ice.

    • 1-Phenyl derivative: Usually precipitates immediately.[1] Filter and recrystallize from Ethanol.[1]

    • 1,6-Dimethyl derivative: May require neutralization with NaHCO3 to precipitate due to higher water solubility.[1] Extract with DCM if no precipitate forms.[1]

B. In Vitro Cytotoxicity Assay (MTT)

Objective: Compare IC50 against MCF-7 or HeLa cell lines.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with compounds (0.1 µM to 100 µM) dissolved in DMSO (Final DMSO < 0.1%).

    • Control: DMSO only.[1]

    • Standard: Doxorubicin.[1]

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent. Solubilize formazan crystals with DMSO.

  • Read: Measure Absorbance at 570 nm.

  • Calculation:

    
     calculated via non-linear regression.
    

References

  • Lin, R., et al. (2006).[1] "Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents." Bioorganic & Medicinal Chemistry Letters.

  • Wang, T., et al. (2021).[1] "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." RSC Advances.

  • Ahsan, M.J., et al. (2012). "Synthesis and antimicrobial activity of some new pyrazolo[3,4-b]pyridine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Quiroga, J., et al. (2011). "Regioselective synthesis of 1-phenyl-pyrazolo[3,4-b]pyridines." Journal of Heterocyclic Chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.